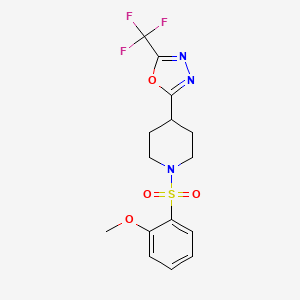
2-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inhibition of Tobacco Bacterial Wilt with Sulfone Derivatives
A series of sulfone compounds with a 1,3,4-oxadiazole moiety were synthesized and evaluated for their antibacterial properties against tobacco bacterial wilt. The compounds showed promising in vitro activity, with some inhibiting the growth of Ralstonia solanacearum by approximately 50% at low microgram per milliliter concentrations. Compound 5'j emerged as the most effective, surpassing the control effect of commercial bactericides in field trials .
Synthesis of 5-Sulfonamidoimidazoles via Rh(II)-Catalyzed Transannulation
A Rh(II)-catalyzed transannulation method was developed for synthesizing fully substituted 5-sulfonamidoimidazoles. This method is applicable to both aromatic 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5-ones, providing a flexible approach to various imidazole derivatives. The reactions are regioselective and represent a novel carbenoid-mediated transformation of N,N,O-heterocycles .
Anti-bacterial Study of N-substituted Derivatives of 1,3,4-Oxadiazole
N-substituted derivatives of a specific 1,3,4-oxadiazole compound were synthesized and their structures confirmed through spectroscopic techniques. These compounds displayed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents .
Solvatofluorochromic Properties of Sulfonyl Fluoride Derivatives
The fluorescence properties of 1,3,4-oxadiazole derivatives with sulfonyl fluoride groups were investigated. These compounds exhibit a significant solvatochromic effect, especially with electron-donating groups on the 5-aryl substituent, making them suitable as fluorescent probes in medical and biological applications .
Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole Derivatives
A new series of 5-substituted 1,3,4-oxadiazole derivatives were synthesized and screened for their inhibitory activity against the butyrylcholinesterase enzyme. Molecular docking studies identified key amino acid residues involved in ligand stabilization within the enzyme's active site .
Crystal Structure and DFT Calculations of Piperazine Derivatives
Two novel piperazine derivatives with a 1,3,4-oxadiazole moiety were synthesized, and their structures were confirmed by X-ray diffraction. DFT calculations provided insights into the reactive sites of the molecules. The compounds exhibited intermolecular hydrogen bonding, contributing to their crystal packing, as revealed by Hirshfeld surface analysis .
Synthesis of a Sulfonyl Fluoride Derivative with Quinazolinone
A sulfonyl fluoride derivative with a quinazolinone moiety was synthesized, and its structure was confirmed through various spectroscopic methods. The compound was created by reacting a quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas .
Evaluation of a Radioligand for Acetylcholinesterase
A benzisoxazole derivative was synthesized as a potential in vivo radioligand for acetylcholinesterase (AChE). Despite its high affinity for AChE, in vivo studies in mice showed uniform brain distribution, suggesting it may not be suitable for imaging studies of AChE in the brain .
科学的研究の応用
Crystal Structure and Computational Analysis
A study on the crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of novel piperazine derivatives of 1,3,4-oxadiazole, similar in structure to the compound , revealed insights into the reactive sites for electrophilic and nucleophilic nature of these molecules. These compounds exhibit intermolecular hydrogen bonds contributing to their crystal packing, with the piperazine ring adopting a chair conformation in both analyzed structures. Hirshfeld surface analysis provided detailed information on the nature of intermolecular contacts, highlighting the significant contribution of H…H interactions (Kumara et al., 2017).
Biological Activities
Research on 1,3,4-oxadiazole bearing compounds, including derivatives structurally related to 2-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, has shown these compounds to possess significant biological activities. A study on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole derivatives demonstrated their potential as inhibitors against butyrylcholinesterase (BChE) enzyme. Molecular docking studies suggested that amino acid residues such as Gly116, His438, Tyr332, and Ser198 are likely involved in the ligands' stabilization in the binding site, indicating these compounds could serve as frameworks for developing novel therapeutic agents (Khalid et al., 2016).
Another study focused on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing these compounds exhibited moderate to high antibacterial activity. The research underscores the importance of structural variations in oxadiazole derivatives for enhancing biological activities, providing a basis for the development of new antimicrobial agents (Khalid et al., 2016).
Anticancer Potential
The synthesis and evaluation of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure were conducted to explore their anticancer potential. This research synthesized an array of compounds and tested their efficacy against cancer cell lines, finding that some derivatives exhibited strong anticancer activities. The study suggests that structural modifications in the 1,3,4-oxadiazole moiety can significantly influence the anticancer properties of these compounds, highlighting the potential for further research in this area (Rehman et al., 2018).
特性
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-24-11-4-2-3-5-12(11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTQBSUUXKBJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

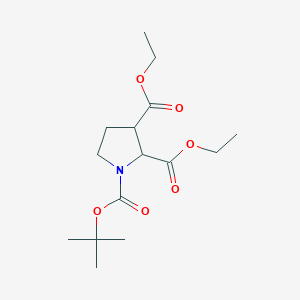
![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)

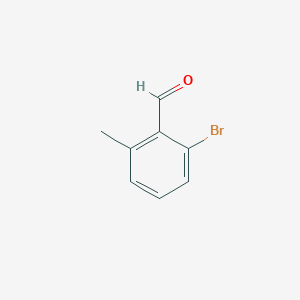
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)

![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)
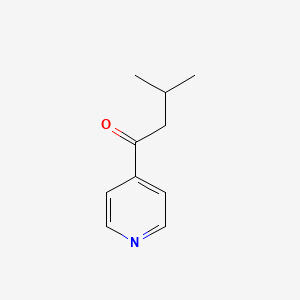
![[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B2506959.png)
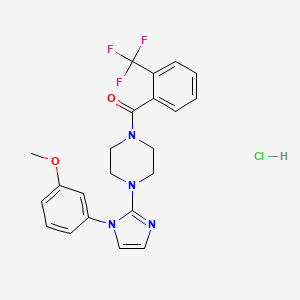
![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)

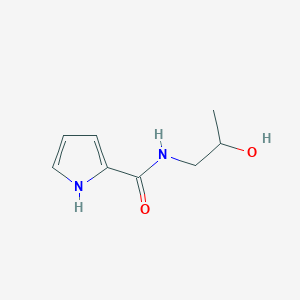
![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)